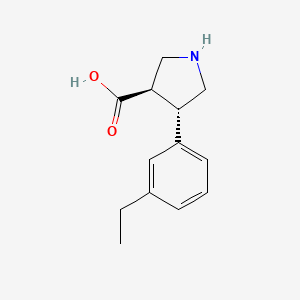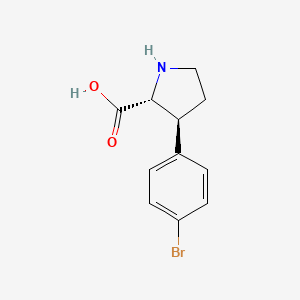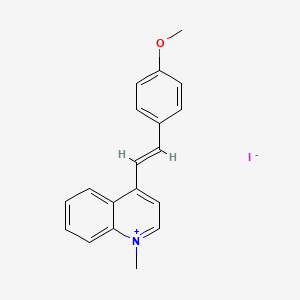
4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol is an organic compound with the molecular formula C11H11NOS It is a derivative of benzenethiol, featuring a methoxy group at the 4-position and a pyrrol-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzenethiol Derivative: The thiol group can be introduced through the reaction of a halogenated benzene derivative with thiourea, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and pyrrol-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to potential enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(1H-pyrrol-1-yl)benzenamine
- 4-Methoxy-2-(1H-pyrrol-1-yl)benzaldehyde
- 4-Methoxy-2-(1H-pyrrol-1-yl)benzonitrile
Uniqueness
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs
Properties
CAS No. |
91166-84-6 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-methoxy-2-pyrrol-1-ylbenzenethiol |
InChI |
InChI=1S/C11H11NOS/c1-13-9-4-5-11(14)10(8-9)12-6-2-3-7-12/h2-8,14H,1H3 |
InChI Key |
YLWCCPLHCHFZDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)



![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)

![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)

